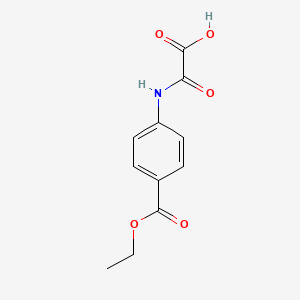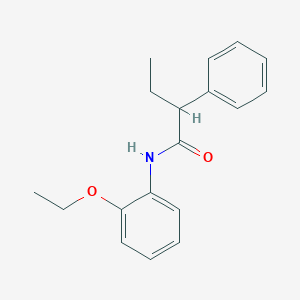
Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
Overview
Description
Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate typically involves multiple steps, starting from readily available starting materials One common method involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the enone structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
- Methyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
- Propyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
Uniqueness
Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate is unique due to its specific isopropyl ester group, which can influence its reactivity and interactions compared to similar compounds with different ester groups. This uniqueness can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Properties
IUPAC Name |
propan-2-yl (Z)-4-(4-methylanilino)-2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)24-20(23)19(22)13-18(16-7-5-4-6-8-16)21-17-11-9-15(3)10-12-17/h4-14,21H,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEKUCDZSKHIFZ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C(=O)OC(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C(=O)OC(C)C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}DIMETHYLAMINE](/img/structure/B3954023.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3954035.png)

![2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE](/img/structure/B3954042.png)

![6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3954059.png)
![3-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3954069.png)
![6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyridinamine](/img/structure/B3954075.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3954105.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954118.png)
![(5E)-5-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3954127.png)
